molecular formula C14H8FNO3 B5487970 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one

Cat. No. B5487970
M. Wt: 257.22 g/mol
InChI Key: BMFYXQRDFWTBOY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FOZ belongs to the class of oxazolone compounds, which have been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and the breakdown of DNA.
Biochemical and Physiological Effects:
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and tumor growth in various animal models, including mice with colitis and xenograft models of human breast cancer. 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus in vitro. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans.

Advantages and Limitations for Lab Experiments

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic compound that can be easily synthesized in the laboratory. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, further studies are needed to determine the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has only been tested in animal models and in vitro studies, and its efficacy in humans remains to be determined.

Future Directions

Future research on 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could focus on its potential as a therapeutic agent for inflammatory bowel disease, cancer, and viral infections. Studies could also investigate the optimal dosage and potential side effects of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one in humans. Additionally, the mechanism of action of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the development of 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one analogs could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-furylaldehyde and 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The final product is obtained through acid hydrolysis and recrystallization.

Scientific Research Applications

4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB). 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

(4E)-4-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-5-2-1-4-9(10)8-11-14(17)19-13(16-11)12-6-3-7-18-12/h1-8H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYXQRDFWTBOY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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